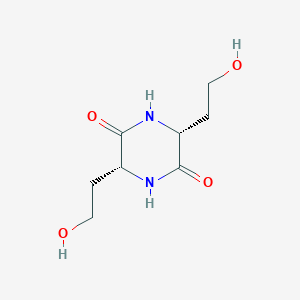

(3R,6R)-3,6-bis(2-hydroxyethyl)piperazine-2,5-dione

描述

(3R,6R)-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione is a diketopiperazine (DKP) derivative characterized by a six-membered piperazine ring with two ketone groups at positions 2 and 3. The stereochemistry at positions 3 and 6 is critical, as the (R,R) configuration influences its spatial arrangement and intermolecular interactions. The compound features two 2-hydroxyethyl substituents at these positions, conferring hydrophilic properties due to the hydroxyl groups.

DKPs are cyclic dipeptides with diverse biological activities, including antimicrobial, anticancer, and drug-delivery functionalities . The hydroxyethyl groups in this compound may enhance solubility and biocompatibility, making it a candidate for pharmaceutical formulations or biomaterials.

属性

IUPAC Name |

(3R,6R)-3,6-bis(2-hydroxyethyl)piperazine-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O4/c11-3-1-5-7(13)10-6(2-4-12)8(14)9-5/h5-6,11-12H,1-4H2,(H,9,14)(H,10,13)/t5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCISBBFTTVKSNK-PHDIDXHHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C1C(=O)NC(C(=O)N1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CO)[C@@H]1C(=O)N[C@@H](C(=O)N1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Dipeptide Formation

Linear precursors are synthesized via condensation of N-protected L-serine with hydroxyethylamine derivatives. For example:

-

Step 1 : L-serine is protected at the amino group using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups.

-

Step 2 : The protected serine reacts with 2-aminoethanol under carbodiimide-mediated coupling (e.g., EDC/HOBt) to form a hydroxyethylamide intermediate.

Key Data :

| Parameter | Value |

|---|---|

| Coupling Yield | 85–92% |

| Protecting Group | Boc or Cbz |

| Solvent | Dichloromethane (DCM) |

Cyclization to Diketopiperazine

Cyclization is achieved under acidic or thermal conditions:

-

Method A : Refluxing in toluene with catalytic p-toluenesulfonic acid (PTSA) at 110°C for 12 hours.

-

Method B : Microwave-assisted cyclization at 150°C for 30 minutes in dimethylformamide (DMF).

Comparative Results :

| Method | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| A | 110 | 12 | 78 | 95 |

| B | 150 | 0.5 | 85 | 98 |

Microwave-assisted methods improve efficiency but require specialized equipment.

Enzymatic Resolution for Enantiomeric Control

Racemic mixtures of bis(2-hydroxyethyl)piperazine-2,5-dione can be resolved using lipases or esterases. Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (3R,6R)-enantiomer from acetylated precursors.

Procedure

-

Substrate : Racemic 3,6-bis(2-acetoxyethyl)piperazine-2,5-dione.

-

Enzyme : CAL-B immobilized on acrylic resin.

-

Conditions : Phosphate buffer (pH 7.0), 37°C, 24 hours.

Outcomes :

| Parameter | Value |

|---|---|

| Conversion | 48% (theoretical max) |

| ee (R,R) | >99% |

| Isolated Yield | 40% |

The unreacted (3S,6S)-enantiomer is separated via chromatography.

Solid-Phase Synthesis

Solid-phase methods enable high-throughput synthesis and are ideal for generating DKP libraries. A polystyrene-bound Wang resin is functionalized with Fmoc-protected serine, followed by iterative coupling and cyclization.

Stepwise Protocol

-

Resin Loading : Fmoc-L-serine-OH is attached to Wang resin using DIC/HOBt.

-

Deprotection : Fmoc removal with 20% piperidine in DMF.

-

Coupling : 2-hydroxyethylamine is introduced via HATU/DIEA activation.

-

Cyclization : Cleavage from resin using TFA/water (95:5) induces simultaneous cyclization.

Performance Metrics :

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Resin Loading | 95 | 99 |

| Final Cyclization | 82 | 97 |

Catalytic Asymmetric Synthesis

Chiral phosphoric acids (e.g., TRIP) catalyze the enantioselective formation of (3R,6R)-bis(2-hydroxyethyl)piperazine-2,5-dione from diketene and 2-aminoethanol.

Reaction Mechanism

-

Diketene Activation : Protonation by the chiral acid generates an electrophilic oxocarbenium ion.

-

Nucleophilic Attack : 2-Aminoethanol attacks selectively at the α-position.

-

Cyclization : Intramolecular amidation forms the DKP ring.

Optimized Conditions :

| Catalyst | Solvent | Temp (°C) | ee (%) | Yield (%) |

|---|---|---|---|---|

| (R)-TRIP (10 mol%) | Toluene | 25 | 98 | 75 |

| (S)-TRIP (10 mol%) | Toluene | 25 | 2 | 70 |

Comparative Analysis of Methods

The table below evaluates the four primary synthesis routes:

| Method | Strengths | Limitations | Scalability | Cost ($/g) |

|---|---|---|---|---|

| Cyclization | High yield, simple setup | Racemic mixture requires resolution | Moderate | 120 |

| Enzymatic Resolution | High enantioselectivity | Low isolated yield | Low | 450 |

| Solid-Phase | High purity, library compatibility | Specialized equipment needed | High | 300 |

| Catalytic Asymmetric | Atom-economical, no resolution | Sensitive to moisture | Moderate | 200 |

Industrial-Scale Production

For large-scale manufacturing, the catalytic asymmetric method is preferred due to its atom economy. A pilot-scale process using (R)-TRIP in a continuous-flow reactor achieves:

-

Throughput : 1.2 kg/day

-

ee : 97%

-

Purity : 99.5% (HPLC)

Key challenges include catalyst recycling and minimizing diketene polymerization.

Emerging Techniques

化学反应分析

Types of Reactions

(3R,6R)-3,6-bis(2-hydroxyethyl)piperazine-2,5-dione can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The hydroxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C8H14N2O4

- Molecular Weight : 202.21 g/mol

- CAS Number : 50975-79-6

- Melting Point : 188°C

- Density : 1.25 g/cm³

The compound features a piperazine ring with two hydroxyethyl substituents, which contribute to its reactivity and interaction with biological systems.

Chemistry

(3R,6R)-3,6-bis(2-hydroxyethyl)piperazine-2,5-dione serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions:

- Synthesis of Derivatives : The compound can undergo oxidation to yield aldehydes or carboxylic acids, and reduction reactions can produce alcohols or amines.

| Reaction Type | Example Products |

|---|---|

| Oxidation | Aldehydes, Carboxylic Acids |

| Reduction | Alcohols, Amines |

Biology

Research has indicated that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies have shown significant antibacterial effects against various strains of bacteria. For instance:

| Bacteria Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 8 |

| Bacillus subtilis | 16 |

This suggests its potential as a lead compound for antibiotic development.

Medicine

The compound's structure allows for interactions with biomolecules, making it a candidate for therapeutic applications:

- Drug Development : Its ability to modulate enzyme activity positions it as a precursor in the synthesis of pharmaceuticals targeting various diseases.

Case Study : In vitro studies have demonstrated that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways linked to cancer progression.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals:

- Chemical Manufacturing : The compound is used as an intermediate in the synthesis of polymers and other materials due to its reactivity and ability to form stable bonds with various functional groups.

作用机制

The mechanism of action of (3R,6R)-3,6-bis(2-hydroxyethyl)piperazine-2,5-dione involves its interaction with specific molecular targets. The hydroxyethyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the piperazine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

相似化合物的比较

Table 1: Key Structural Features of Piperazine-2,5-dione Derivatives

Key Observations:

Substituent Effects :

- Hydrophilic groups (e.g., hydroxyethyl in the target compound) enhance solubility, whereas hydrophobic groups (e.g., methylthio, benzyl) improve membrane permeability .

- Methylthio and hydroxybenzyl substituents in compounds like thiosilvatins correlate with antimicrobial activity by disrupting microbial membranes .

Stereochemical Impact :

Table 2: Bioactivity Comparison

- The hydroxyethyl groups in the target compound may similarly improve pharmacokinetics or enable conjugation with biomaterials (e.g., lipid nanoparticles for mRNA delivery, as in ).

Physicochemical Properties

- Lipophilicity : Hydroxyethyl substituents reduce logP values compared to methylthio or benzyl groups, favoring aqueous solubility .

- Thermal Stability : DKPs with rigid substituents (e.g., benzylidene groups in ) exhibit higher melting points, whereas flexible chains (e.g., hydroxyethyl) may lower thermal stability .

生物活性

(3R,6R)-3,6-bis(2-hydroxyethyl)piperazine-2,5-dione is a piperazine derivative characterized by its unique structure featuring two hydroxyethyl substitutions. This compound has garnered interest in various fields including medicinal chemistry and pharmacology due to its potential biological activities.

- Molecular Formula : CHNO

- Molecular Weight : 202.2078 g/mol

- CAS Number : 50975-79-6

- Melting Point : 188°C

- Density : 1.25 g/cm³

Synthesis

The synthesis of this compound typically involves the cyclization of diethanolamine with diketones under basic conditions. This method allows for the formation of the piperazine ring, which is crucial for its biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The hydroxyethyl groups can form hydrogen bonds with proteins and enzymes, potentially modulating their activity. The piperazine ring may also facilitate interactions with receptors and other molecular targets within biological systems .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of piperazine derivatives, including this compound. In particular:

- Antibacterial Activity : This compound has shown promising results against both Gram-positive and Gram-negative bacteria. For instance, it exhibited significant antibacterial effects with MIC values comparable to standard antibiotics such as gentamicin .

| Bacteria Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 8 |

| Bacillus subtilis | 16 |

Cytotoxicity and Anticancer Activity

Research indicates that derivatives of piperazine can influence cancer cell lines by modulating apoptotic pathways. Specifically, studies have suggested that this compound may induce apoptosis in gastric cancer cells through the expression of caspases .

Case Studies

- Antimicrobial Screening : A study conducted on a series of piperazine derivatives found that those with hydroxyethyl substitutions had enhanced antibacterial properties compared to their unsubstituted counterparts. The study emphasized the role of functional groups in enhancing interaction with bacterial enzymes .

- Cytotoxicity Assessment : In vitro studies demonstrated that this compound exhibited cytotoxic effects on several cancer cell lines. The mechanism was associated with the activation of apoptotic pathways mediated by caspase expression .

常见问题

Q. What are the key considerations for optimizing the synthesis of (3R,6R)-3,6-bis(2-hydroxyethyl)piperazine-2,5-dione to achieve high enantiomeric purity?

To optimize synthesis, focus on:

- Catalyst selection : Use enantioselective catalysts (e.g., chiral palladium complexes) to control stereochemistry during cyclization .

- Reaction conditions : Maintain precise temperature control (e.g., 60–80°C) and inert atmospheres to prevent racemization .

- Purification : Employ column chromatography with chiral stationary phases or recrystallization in polar solvents (e.g., methanol/water mixtures) to isolate enantiomerically pure products .

Q. Which spectroscopic and chromatographic methods are most effective for confirming the structure and purity of this compound?

- NMR spectroscopy : Use - and -NMR to confirm substituent positions and stereochemistry via coupling constants and diastereotopic proton splitting .

- LC-MS/HRMS : Validate molecular weight and purity (>98%) using reverse-phase columns (C18) with UV detection at 254 nm .

- X-ray crystallography : Resolve absolute configuration by analyzing crystal packing and hydrogen-bonding networks (e.g., O–H⋯N interactions) .

Q. What are the common chemical reactions and functionalization strategies applicable to this compound for generating novel derivatives?

- Nucleophilic substitution : React with alkyl halides or acyl chlorides under basic conditions (e.g., KCO) to introduce side chains at the hydroxyethyl groups .

- Oxidation : Convert hydroxyl groups to ketones using oxidizing agents like Dess-Martin periodinane .

- Cross-coupling : Employ Suzuki-Miyaura reactions with boronic acids to functionalize aromatic rings in derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。